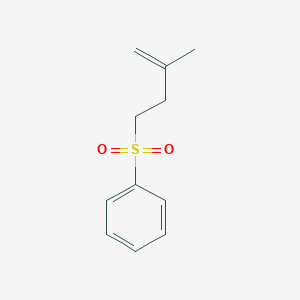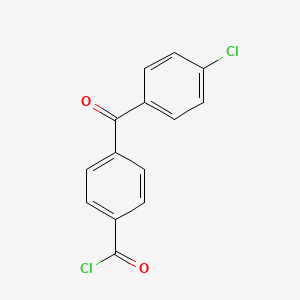
N-(2,4-Dimethylphenyl)aziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-Dimethylphenyl)aziridine: is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a 2,4-dimethylphenyl group attached to the aziridine ring. Aziridines are known for their high reactivity due to the ring strain in the three-membered ring, making them valuable intermediates in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitrene Addition: One common method for synthesizing aziridines involves the addition of nitrenes to alkenes. This reaction typically requires the presence of a catalyst such as a transition metal complex.
Carbene Addition: Another approach is the addition of carbenes to imines, which can be catalyzed by various metal complexes.
Intramolecular Cyclization: This method involves the cyclization of amino alcohols or amino halides under basic conditions to form the aziridine ring
Industrial Production Methods: Industrial production of aziridines often involves the use of large-scale cyclization reactions of amino alcohols or the addition of nitrenes to alkenes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Ring Opening: Aziridines can undergo nucleophilic ring-opening reactions with a variety of nucleophiles, including amines, alcohols, and thiols.
Oxidation: Aziridines can be oxidized to form aziridine N-oxides, which are useful intermediates in organic synthesis.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Catalysts: Acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide)
Oxidizing Agents: Hydrogen peroxide, peracids
Major Products:
Aziridine N-oxides: Formed through oxidation reactions
Substituted Aziridines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: N-(2,4-Dimethylphenyl)aziridine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its high reactivity makes it a valuable building block for constructing complex molecules .
Biology and Medicine: In medicinal chemistry, aziridines are explored for their potential as anticancer agents due to their ability to alkylate DNA. This compound, in particular, has shown promise in preclinical studies for its cytotoxic effects on cancer cells .
Industry: Aziridines are used in the production of polymers and coatings. This compound can be incorporated into polymer chains to introduce reactive sites, enhancing the material’s properties .
Mechanism of Action
The mechanism of action of N-(2,4-Dimethylphenyl)aziridine involves the nucleophilic attack on the aziridine ring, leading to ring opening and subsequent reactions. The strained three-membered ring makes the nitrogen atom highly reactive, allowing it to interact with various molecular targets. In biological systems, this reactivity can lead to the alkylation of DNA and proteins, disrupting cellular processes and leading to cytotoxic effects .
Comparison with Similar Compounds
Aziridine: The parent compound of the aziridine family, characterized by a three-membered ring containing one nitrogen atom.
N-(2,4-Dimethylphenyl)aziridine: Distinguished by the presence of a 2,4-dimethylphenyl group, which enhances its reactivity and specificity in certain reactions.
N-Tosylaziridine: Contains a tosyl group, making it more stable and less reactive compared to this compound.
Uniqueness: this compound is unique due to the presence of the 2,4-dimethylphenyl group, which increases its reactivity and allows for selective transformations in organic synthesis. This makes it a valuable intermediate for the synthesis of complex molecules, particularly in the pharmaceutical industry .
Properties
CAS No. |
78376-89-3 |
|---|---|
Molecular Formula |
C10H13N |
Molecular Weight |
147.22 g/mol |
IUPAC Name |
1-(2,4-dimethylphenyl)aziridine |
InChI |
InChI=1S/C10H13N/c1-8-3-4-10(9(2)7-8)11-5-6-11/h3-4,7H,5-6H2,1-2H3 |
InChI Key |
NQZOVVVCUVBACC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methylpyrazolo[1,5-A]quinoxaline](/img/structure/B14431566.png)
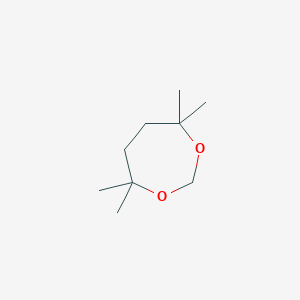
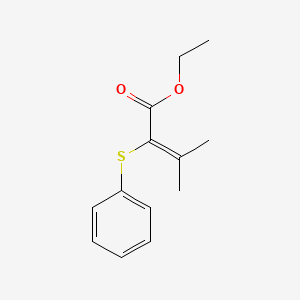
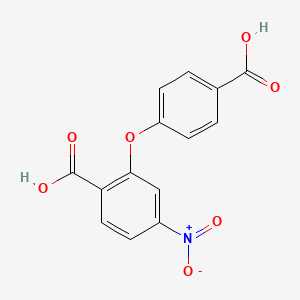
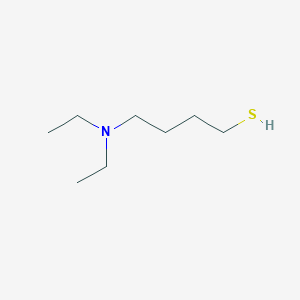
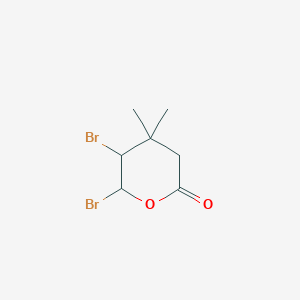

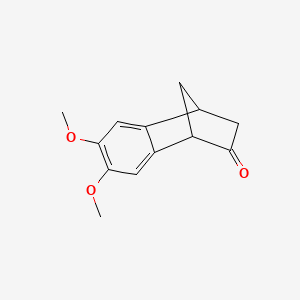

![N-[5-(2-Chloroethenesulfonyl)-2,4-dimethylphenyl]acetamide](/img/structure/B14431643.png)
![Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]hexanoate](/img/structure/B14431657.png)

